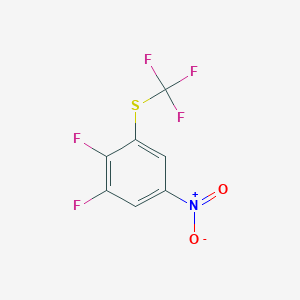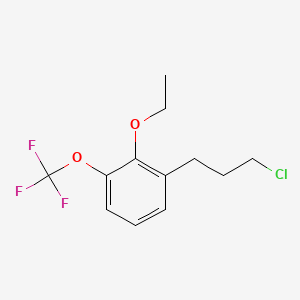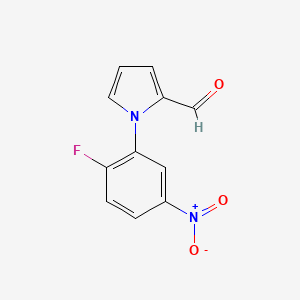![molecular formula C114H224N4O45P- B14053041 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl [(2S)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B14053041.png)
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl [(2S)-2,3-di(octadecanoyloxy)propyl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl [(2S)-2,3-di(octadecanoyloxy)propyl] phosphate” is a highly specialized chemical compound It features a long chain of ethoxy groups terminated with an azido group and a phosphate group esterified with a di(octadecanoyloxy)propyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound likely involves multiple steps, including the formation of the ethoxy chain, the introduction of the azido group, and the esterification of the phosphate group. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired reactions occur efficiently.
Industrial Production Methods
Industrial production of this compound would require scalable and efficient methods. This might involve continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form different nitrogen-containing species.
Reduction: The azido group can be reduced to an amine.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products
Oxidation: Nitrogen oxides or other nitrogen-containing compounds.
Reduction: Amines.
Substitution: Various substituted ethoxy derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biology, the azido group is often used in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine
In medicine, the compound could be explored for drug delivery systems or as a component in diagnostic assays.
Industry
In industry, it might find applications in the development of new materials, coatings, or as a specialty chemical in various manufacturing processes.
Mécanisme D'action
The mechanism of action would depend on the specific application. For instance, in bioorthogonal chemistry, the azido group reacts with alkynes in a copper-catalyzed click reaction to form stable triazoles. This reaction is highly specific and occurs under mild conditions, making it suitable for biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyethylene glycol (PEG): Similar in having long ethoxy chains but lacks the azido and phosphate groups.
Phospholipids: Similar in having a phosphate group esterified with fatty acids but lacks the long ethoxy chain and azido group.
Uniqueness
The uniqueness of this compound lies in its combination of a long ethoxy chain, an azido group, and a phosphate group esterified with di(octadecanoyloxy)propyl. This unique structure could provide specific properties and reactivity not found in simpler compounds.
Propriétés
Formule moléculaire |
C114H224N4O45P- |
|---|---|
Poids moléculaire |
2402.0 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl [(2S)-2,3-di(octadecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C114H225N4O45P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-112(119)160-109-111(163-113(120)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)110-162-164(122,123)161-38-35-116-114(121)159-108-107-158-106-105-157-104-103-156-102-101-155-100-99-154-98-97-153-96-95-152-94-93-151-92-91-150-90-89-149-88-87-148-86-85-147-84-83-146-82-81-145-80-79-144-78-77-143-76-75-142-74-73-141-72-71-140-70-69-139-68-67-138-66-65-137-64-63-136-62-61-135-60-59-134-58-57-133-56-55-132-54-53-131-52-51-130-50-49-129-48-47-128-46-45-127-44-43-126-42-41-125-40-39-124-37-36-117-118-115/h111H,3-110H2,1-2H3,(H,116,121)(H,122,123)/p-1/t111-/m0/s1 |
Clé InChI |
QWIIMEPLKCUVAJ-FDDCLIKWSA-M |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


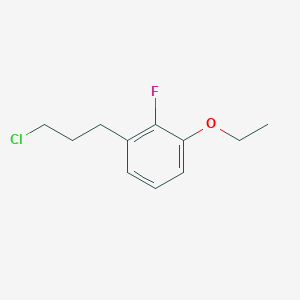
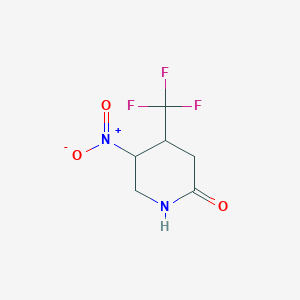



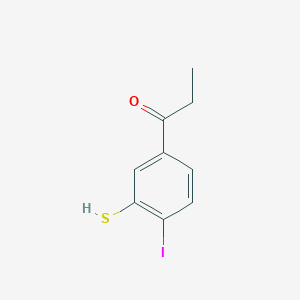
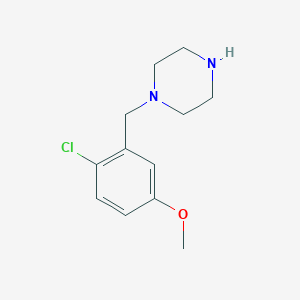
![tert-butyl 3-bromo-2-(trifluoromethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B14053012.png)

